
ATN-224
Overview
Description
ATN-224 (bis-choline tetrathiomolybdate) is an orally bioavailable copper chelator and a second-generation analogue of tetrathiomolybdate (TM), initially developed for Wilson’s disease. Its primary mechanism of action involves selective inhibition of copper/zinc superoxide dismutase 1 (SOD1), an enzyme critical for neutralizing superoxide radicals. By inhibiting SOD1, this compound elevates intracellular superoxide levels, leading to oxidative stress, activation of pro-apoptotic pathways, and suppression of tumor angiogenesis .
Preparation Methods
ATN-224 is synthesized through the reaction of tetrathiomolybdate with choline. The synthetic route involves the formation of a complex between tetrathiomolybdate and choline, resulting in the bis(choline)tetrathiomolybdate compound. The reaction conditions typically involve the use of aqueous solutions and controlled temperatures to ensure the proper formation of the desired product .
Industrial production methods for this compound involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pH, and concentration, to achieve high yields and purity. The compound is then purified using techniques like crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
ATN-224 undergoes various chemical reactions, including oxidation, reduction, and substitution. One of the primary reactions it undergoes is the inhibition of superoxide dismutase 1 (SOD1) activity. This inhibition is dose-dependent and involves the binding of this compound to the copper ions present in the enzyme, leading to its inactivation .
Common reagents used in these reactions include copper salts, such as copper(II) chloride, and reducing agents like sodium borohydride. The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the proper interaction between this compound and the target enzyme .
The major products formed from these reactions include the inactivated form of superoxide dismutase 1 and the chelated copper ions. These products play a crucial role in the compound’s biological activity and therapeutic applications .
Scientific Research Applications
ATN-224 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a copper chelator to study the role of copper in various biochemical processes. Its ability to inhibit superoxide dismutase 1 makes it a valuable tool for investigating the enzyme’s function and its involvement in oxidative stress .
In biology, this compound is used to study the effects of copper chelation on cellular processes, such as angiogenesis and tumor growth. It has been shown to inhibit the proliferation of endothelial and tumor cells, making it a potential therapeutic agent for cancer treatment .
In medicine, this compound is being evaluated in clinical trials for its potential use in treating various cancers, including head and neck squamous cell carcinoma and myeloma. Its ability to inhibit angiogenesis and induce tumor cell apoptosis makes it a promising candidate for cancer therapy .
In industry, this compound is used in the development of new therapeutic agents and as a research tool for studying the role of copper in biological systems. Its unique properties make it a valuable compound for various industrial applications .
Mechanism of Action
The mechanism of action of ATN-224 involves its ability to chelate copper ions and inhibit the activity of superoxide dismutase 1 (SOD1). By binding to the copper ions present in the enzyme, this compound inactivates SOD1, leading to an increase in the steady-state levels of superoxide anions. This results in the inhibition of extracellular signal-regulated kinase phosphorylation and the induction of apoptosis in tumor cells .
This compound also interferes with multiple signaling pathways, including those mediated by vascular endothelial growth factor (VEGF), fibroblast growth factor 2 (FGF-2), and insulin-like growth factor 1 (IGF-1). These pathways play a crucial role in angiogenesis and tumor progression, making this compound an effective antiangiogenic and antitumor agent .
Comparison with Similar Compounds
Key Mechanisms and Preclinical Findings:
- SOD1 Inhibition : ATN-224 binds copper with high affinity (IC₅₀ = 17.5 ± 3.7 nM for SOD1), disrupting redox balance and increasing hydrogen peroxide (H₂O₂) levels, which activate p38 MAPK and downregulate the anti-apoptotic protein MCL1 .
- Antiangiogenic Effects : Reduces circulating endothelial progenitor cells (EPCs) and inhibits vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling .
- Chemosensitization : Enhances cisplatin, doxorubicin, and bortezomib efficacy by increasing platinum–DNA adducts and ROS-dependent apoptosis .
Clinical Development:
This compound has been tested in Phase I/II trials for solid tumors (prostate, breast, NSCLC) and hematologic malignancies. A Phase I trial in advanced solid tumors established a maximum tolerated dose of 300 mg/day, with stable disease (>6 months) in 11% of patients .
Structural and Functional Analogues
Tetrathiomolybdate (TM)
- Mechanism : First-generation copper chelator with broad antiangiogenic effects via NF-κB suppression, reducing VEGF, FGF2, and IL-8 .
- Comparison : Unlike this compound, TM lacks specificity for SOD1 and affects multiple copper-dependent enzymes, increasing off-target risks. This compound’s choline formulation improves oral bioavailability and tolerability .
2-Methoxyoestradiol (Panzem)
- Mechanism : Estradiol metabolite with SOD1 inhibitory activity; disrupts microtubule dynamics and HIF-1α signaling .
- Comparison: Lacks this compound’s copper-chelation properties.
LCS-1 (4,5-Dichloro-2-m-tolylpyridazin-3(2H)-one)
- Mechanism: Small-molecule SOD1 inhibitor with unknown copper-binding capacity .
Pharmacodynamic and Clinical Comparisons
Mechanistic Differentiation
- Specificity : this compound selectively inhibits SOD1 with minimal effect on cytochrome c oxidase (CcOX) at ≤100 μM, unlike TM, which broadly impacts copper metabolism .
- Resistance Overcome : this compound induces apoptosis in Bcl-2-overexpressing and chemotherapy-resistant cells, a unique advantage over 2-ME and LCS-1 .
- Biomarker Utility : this compound’s activity correlates with reduced SOD1 in blood and EPCs, enabling real-time monitoring, unlike other compounds .
Combination Therapy Potential
Biological Activity
ATN-224, a choline salt of tetrathiomolybdate, is a copper chelator that has garnered attention for its biological activity, particularly in oncology. This compound primarily exerts its effects through the inhibition of superoxide dismutase 1 (SOD1), leading to significant antiangiogenic and antitumor properties. Below is a detailed examination of its biological activity, supported by data tables, case studies, and research findings.
This compound operates through several key mechanisms:
- Inhibition of SOD1 : By binding to copper ions, this compound inhibits SOD1, which is crucial for converting superoxide into hydrogen peroxide. This inhibition leads to increased levels of reactive oxygen species (ROS) in cancer cells, promoting apoptosis and reducing cell proliferation .
- Impact on Angiogenesis : The compound has shown to significantly reduce angiogenesis by downregulating factors like vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF-2). This effect is dose-dependent, with maximal antiangiogenic activity observed at lower doses compared to those needed for tumor cell inhibition .
- Oxidative Stress Modulation : this compound induces mitochondrial dysfunction and enhances oxidant levels, which can lead to cell death in oxidative stress-resistant cancer cells .
Phase II Trials
A non-comparative randomized Phase II study evaluated the efficacy of this compound in men with biochemically recurrent prostate cancer. Key findings included:
- PSA Progression-Free Survival : At 24 weeks, 59% of patients on a low-dose regimen (30 mg daily) were PSA progression-free compared to 45% on a higher dose. The median PSA progression-free survival was reported at 30 weeks for the low-dose group .
- Biomarker Analysis : Serum ceruloplasmin levels decreased significantly in the high-dose group but did not correlate with PSA changes, indicating that while this compound affects copper metabolism, its direct relationship with tumor markers may require further investigation .
In Vitro Studies
Research demonstrated that this compound effectively induced cell death in various cancer cell lines:
- Lymphoma Models : In lymphoma cell culture models, this compound induced oxidant-dependent cell death at low nanomolar concentrations. The compound was particularly effective against cells resistant to oxidative stress and those overexpressing Bcl-2 .
- Primary B-cell Acute Lymphoblastic Leukemia (B-ALL) : Primary samples from B-ALL patients showed significant reductions in viable cell counts following treatment with this compound, suggesting its potential as an effective therapeutic agent in hematological malignancies .
Table 1: Clinical Efficacy of this compound in Prostate Cancer
Dose (mg/day) | PSA Progression-Free (%) | Median PSA Progression-Free Survival (weeks) |
---|---|---|
30 | 59 | 30 |
High Dose | 45 | 26 |
Table 2: In Vitro Effects of this compound on Cell Viability
Cell Line | Concentration (nM) | Viability Reduction (%) |
---|---|---|
Lymphoma Cells | Low (<100) | Significant |
B-ALL Primary Cells | Low (<100) | Significant |
Case Studies
Several case studies have highlighted the clinical implications of this compound:
- Prostate Cancer : A patient treated with low-dose this compound exhibited a marked decrease in PSA levels over several months, correlating with the findings from the Phase II trial .
- Hematological Malignancies : A cohort of patients with refractory lymphoma showed improved outcomes when this compound was used as an adjunct therapy alongside traditional chemotherapeutics like doxorubicin, enhancing overall cell death rates .
Properties
IUPAC Name |
bis(sulfanylidene)molybdenum;2-hydroxyethyl(trimethyl)azanium;sulfanide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H14NO.Mo.2H2S.2S/c2*1-6(2,3)4-5-7;;;;;/h2*7H,4-5H2,1-3H3;;2*1H2;;/q2*+1;;;;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSWNJZRQQVVVJT-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCO.C[N+](C)(C)CCO.[SH-].[SH-].S=[Mo]=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H30MoN2O2S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
649749-10-0 | |
Record name | ATN 224 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0649749100 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TIOMOLIBDATE CHOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FD57A79R4P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.